N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
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Description
N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Scientific Research Applications
Synthesis and Characterization
- Thiourea derivatives, including those with specific phenyl and thiadiazolyl groups, have been synthesized and characterized using techniques such as IR, NMR, and X-ray diffraction. These compounds exhibit interesting properties due to their structural configuration, which may include intramolecular hydrogen bonds affecting their vibrational modes and molecular stability (Yusof et al., 2010).
- Synthesis approaches for thiadiazoles involve innovative methods like hypervalent iodine-mediated synthesis, demonstrating a metal-free approach, broad substrate scope, and efficient yields. This methodology underscores the potential for creating diverse thiadiazole derivatives with varied substitutions, which could be relevant for synthesizing N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (Mariappan et al., 2016).
Biological and Phytotoxic Activity
- Thiourea derivatives exhibit various biological activities. The phytotoxic activities of certain thiourea compounds have been evaluated, showing significant inhibitory effects on the root growth of various plants. This suggests potential applications of these compounds in agriculture as herbicides or growth regulators (Wang et al., 2012).
Material Science and Sensor Applications
- Thiadiazole derivatives have been explored for their electron-accepting properties in donor-acceptor polymers for applications such as bulk heterojunction solar cells. The modification of thiadiazole units with different substituents can significantly influence the material properties, including band gaps and charge transport behaviors, indicating the potential of this compound in similar applications (Casey et al., 2015).
Fluorescence Behavior and Sensing
- The fluorescence behavior of thiadiazole derivatives can be modulated by metal ions such as Cu(II) and Hg(II), making these compounds suitable for developing selective sensors. This functional property highlights the potential utility of thiourea and thiadiazole derivatives in creating sensitive and selective sensors for environmental and analytical applications (Hennrich et al., 2001).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4OS2/c11-5-1-2-7(6(12)3-5)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSAOBAHSDJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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